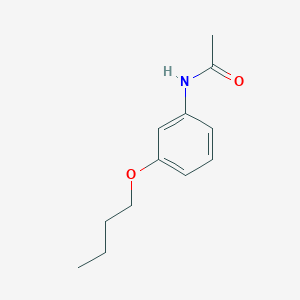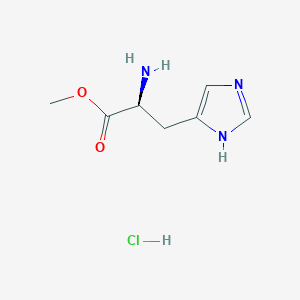
Methyl L-histidinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. Methyl L-histidinate hydrochloride is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.
作用機序
Methyl L-histidinate hydrochloride exerts its effects by regulating various biochemical pathways. It acts as an antioxidant and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it can modulate neurotransmitter levels in the brain, which can improve cognitive function. Methyl L-histidinate hydrochloride also regulates the expression of various genes involved in the immune response and inflammation.
生化学的および生理学的効果
Methyl L-histidinate hydrochloride has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce oxidative stress, and regulate immune response and inflammation. Additionally, it can improve liver function and reduce liver damage.
実験室実験の利点と制限
Methyl L-histidinate hydrochloride has several advantages for lab experiments. It is easy to synthesize, and the purity of the final product can be easily determined. Additionally, it has been extensively studied for its biochemical and physiological effects, which makes it an attractive compound for research. However, there are limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, the optimal dosage and administration route for Methyl L-histidinate hydrochloride are not well-established.
将来の方向性
There are several future directions for the research on Methyl L-histidinate hydrochloride. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease. Further research is also needed to determine the optimal dosage and administration route for Methyl L-histidinate hydrochloride. Finally, its safety profile needs to be established to determine its potential use as a dietary supplement.
Conclusion:
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects. Methyl L-histidinate hydrochloride has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on Methyl L-histidinate hydrochloride, and further studies are needed to determine its potential use in the treatment of various diseases.
合成法
Methyl L-histidinate hydrochloride is synthesized by reacting histidine with methanol and hydrochloric acid. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
Methyl L-histidinate hydrochloride has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl L-histidinate hydrochloride has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of liver diseases and as a dietary supplement.
特性
CAS番号 |
18684-16-7 |
|---|---|
製品名 |
Methyl L-histidinate hydrochloride |
分子式 |
C7H12ClN3O2 |
分子量 |
205.64 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChIキー |
VEEIFXWJNCAVEQ-RGMNGODLSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CN=CN1)N.Cl |
SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
正規SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
その他のCAS番号 |
22888-60-4 |
同義語 |
L-Histidine, Methyl ester, Monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



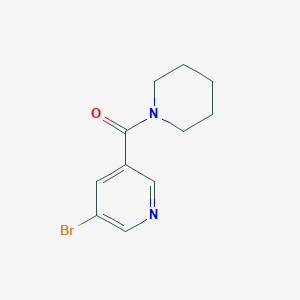
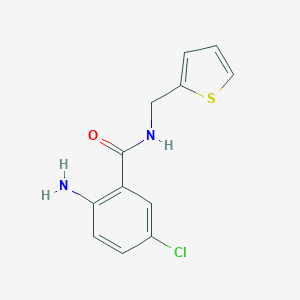
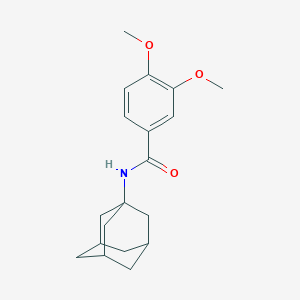
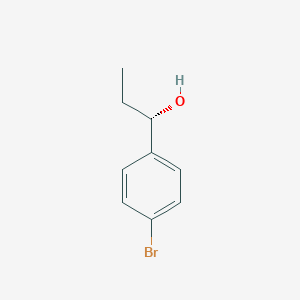

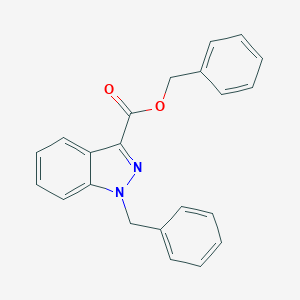
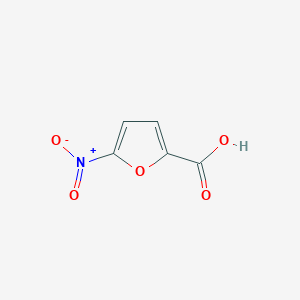
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
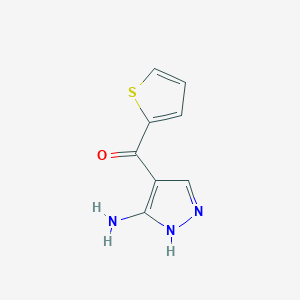
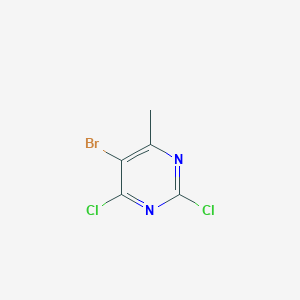
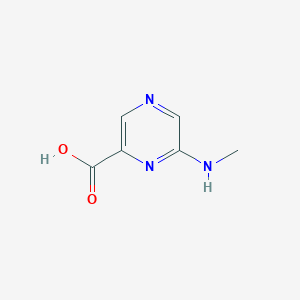
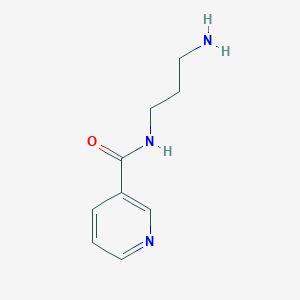
![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)
